ETHYL 5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-[(4-NITROPHENYL)METHYLENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE
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Overview
Description
ETHYL 5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-[(4-NITROPHENYL)METHYLENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
The synthesis of ETHYL 5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-[(4-NITROPHENYL)METHYLENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with thiourea and subsequent reactions with various reagents to introduce the nitrophenyl and other substituents .
Chemical Reactions Analysis
ETHYL 5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-[(4-NITROPHENYL)METHYLENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Scientific Research Applications
ETHYL 5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-[(4-NITROPHENYL)METHYLENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of ETHYL 5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-[(4-NITROPHENYL)METHYLENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
ETHYL 5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-[(4-NITROPHENYL)METHYLENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE can be compared to other thiazolopyrimidine derivatives. Similar compounds include:
- ETHYL 5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-[(4-AMINOPHENYL)METHYLENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE
- ETHYL 5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-[(4-HYDROXYPHENYL)METHYLENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities .
Properties
Molecular Formula |
C25H23N3O7S |
---|---|
Molecular Weight |
509.5g/mol |
IUPAC Name |
ethyl (2Z)-5-(2,4-dimethoxyphenyl)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H23N3O7S/c1-5-35-24(30)21-14(2)26-25-27(22(21)18-11-10-17(33-3)13-19(18)34-4)23(29)20(36-25)12-15-6-8-16(9-7-15)28(31)32/h6-13,22H,5H2,1-4H3/b20-12- |
InChI Key |
VIEHOKZRIBLSAW-NDENLUEZSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])S2)C |
Origin of Product |
United States |
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